molecular formula C25H23ClN4O6 B2956738 3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899909-91-2

3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

Cat. No.: B2956738
CAS No.: 899909-91-2
M. Wt: 510.93
InChI Key: VZVNZMGHCGCPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide features a quinazolin-4(3H)-one core, a heterocyclic structure known for diverse pharmacological activities, including antitumor, anticonvulsant, and anti-inflammatory effects . Key structural elements include:

  • N-(2-Furylmethyl)propanamide side chain: Introduces hydrogen-bonding capacity and modulates solubility.

Synthetic routes for analogous compounds (e.g., ) involve coupling chloroacetamide intermediates with quinazolinones under reflux with bases like K₂CO₃ .

Properties

CAS No.

899909-91-2

Molecular Formula

C25H23ClN4O6

Molecular Weight

510.93

IUPAC Name

3-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C25H23ClN4O6/c1-35-21-9-8-16(13-19(21)26)28-23(32)15-30-20-7-3-2-6-18(20)24(33)29(25(30)34)11-10-22(31)27-14-17-5-4-12-36-17/h2-9,12-13H,10-11,14-15H2,1H3,(H,27,31)(H,28,32)

InChI Key

VZVNZMGHCGCPIE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a complex organic compound with a unique structure that suggests potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C22H24ClN3O5\text{C}_{22}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}_{5}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various metabolic pathways. The presence of the quinazoline and furylmethyl moieties enhances its potential as an enzyme inhibitor.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, quinazoline derivatives have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. A study demonstrated that quinazoline-based compounds could inhibit the activity of certain kinases involved in cancer cell proliferation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar derivatives have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds ranged from 31.25 to 62.5 µg/mL against various pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit cyclooxygenase (COX) enzymes. Compounds with similar structures have demonstrated selective inhibition of COX-2, which is implicated in inflammatory processes and pain . The selectivity towards COX-2 over COX-1 is particularly beneficial for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, a derivative of the compound showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of the compound against standard bacterial strains. Results indicated that the compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria. The study reported an MIC value of 40 µg/mL against Mycobacterium tuberculosis , highlighting its potential as an antitubercular agent .

Data Summary

Activity Type Target Organism MIC (µg/mL) Reference
AnticancerVarious cancer cell lines10
AntimicrobialStaphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40
Anti-inflammatoryCOX-2Selective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Quinazolinone Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents Biological Activity Reference
Target Compound Quinazolinone 3-Chloro-4-methoxyphenyl, N-(2-furylmethyl)propanamide Hypothesized: Antitumor/Anticonvulsant
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Quinazolinone 2,4-Dichlorophenylmethyl, acetamide Anticonvulsant (MES test ED₅₀ = 38.2 mg/kg)
Compound 14 () Quinazolinone 3,4,5-Trimethoxybenzyl, 4-chlorophenyl thioacetamide Antitumor (IC₅₀ = 7.2 μM vs. HepG2)
N-(2-Furylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl]propanamide () Quinazolinone 3-Nitrobenzyl, N-(2-furylmethyl)propanamide Unreported activity; structural analog
3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide () Chromenone 3-Chlorophenyl, oxazole-propanamide Unreported activity; divergent core

Key Findings and Trends

Substituent Effects on Bioactivity: Chloro and Methoxy Groups: The 3-chloro-4-methoxyphenyl group in the target compound may enhance antitumor potency compared to simpler phenyl analogs (e.g., ’s 4-chlorophenyl), as electron-withdrawing Cl and electron-donating OCH₃ groups optimize receptor interactions . Furylmethyl vs.

Chain Length and Flexibility :

  • The propanamide chain in the target compound offers greater conformational flexibility than acetamide derivatives (), which could enhance binding to flexible enzyme active sites .

Core Structure Variations: Quinazolinone cores (target, ) are associated with antitumor and anticonvulsant activities, whereas chromenones () or piperazine derivatives () target distinct pathways (e.g., kinase inhibition) .

Synergy with Heterocycles :

  • Thiazole () or oxazole () moieties in analogs introduce additional hydrogen-bonding sites, but the target’s furylmethyl group balances lipophilicity and polarity for improved bioavailability .

Q & A

Q. What synthetic routes are reported for analogous quinazolinone derivatives?

  • Methodological Answer : Multi-step synthesis often involves: (i) Condensation of 3-chloro-4-methoxyaniline with chloroacetyl chloride to form the acetamide intermediate. (ii) Cyclization with substituted quinazolinone precursors under basic conditions (e.g., K₂CO₃ in DMF). (iii) Final coupling with furylmethylamine via EDC/HOBt-mediated amidation . Optimize reaction temperatures (60–80°C) and monitor progress via TLC.

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model reaction pathways and identify transition states . Use COMSOL Multiphysics or similar tools to simulate heat/mass transfer in reactors, reducing trial-and-error experimentation . Machine learning models trained on reaction yield datasets (e.g., solvent polarity, catalyst loading) can predict optimal conditions .

Q. How to resolve contradictions in reported bioactivity data for similar compounds?

  • Methodological Answer : (i) Validate assays using standardized protocols (e.g., IC₅₀ measurements in triplicate with positive controls). (ii) Cross-reference cytotoxicity data with structural analogs (e.g., substituent effects on the quinazolinone ring) . (iii) Apply molecular docking (AutoDock Vina) to assess binding affinity variations due to the 3-chloro-4-methoxy group’s steric/electronic effects .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer : (i) Use flow chemistry for precise control of exothermic steps (e.g., cyclization). (ii) Implement membrane separation technologies (e.g., nanofiltration) to isolate intermediates . (iii) Optimize crystallization conditions (solvent/anti-solvent ratios) using particle size analysis (e.g., Malvern Mastersizer) .

Q. How to design a stability study under varying environmental conditions?

  • Methodological Answer : (i) Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6 months. (ii) Monitor degradation via HPLC-UV and LC-MS to identify hydrolytic (e.g., amide bond cleavage) or oxidative byproducts. (iii) Use Arrhenius kinetics to predict shelf-life, focusing on the furylmethyl group’s susceptibility to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.